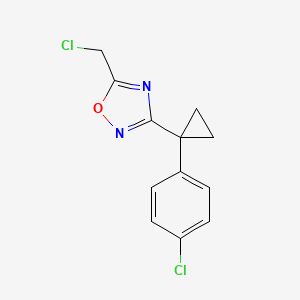
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole, also known as CMCPO, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various areas such as organic chemistry, pharmacology, and biochemistry. CMCPO has been proven to be a highly effective compound in the synthesis of other compounds, as well as in the investigation of biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, hormones, and other biologically active molecules. It has also been used in the investigation of the biochemical and physiological effects of various compounds, and in the development of new drugs and therapies. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been used in the study of enzyme activity and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole binds to a variety of enzymes and receptors in the body, and modulates their activity. It is also thought to interact with other molecules, such as proteins and lipids, to modulate their activity.
Biochemical and Physiological Effects
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the synthesis of hormones, neurotransmitters, and other biologically active molecules. It has also been found to modulate the activity of receptors involved in the regulation of cell growth and differentiation. Furthermore, 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole has been found to modulate the activity of proteins involved in the regulation of cell metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments has several advantages. It is a highly effective compound, and can be used to synthesize a variety of compounds and investigate the biochemical and physiological effects of various compounds. Furthermore, it is easy to use and can be isolated in high yields. However, the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in laboratory experiments also has some limitations. It is a toxic compound and should be handled with care. Furthermore, it is not suitable for use in humans and should only be used in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in scientific research. It could be used to develop new drugs and therapies, as well as to investigate the biochemical and physiological effects of various compounds. Furthermore, it could be used to develop new enzyme inhibitors and to investigate the mechanism of action of various compounds. Additionally, it could be used to investigate the potential applications of 5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole in the treatment of various diseases and disorders.
Métodos De Síntesis
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole can be synthesized by a variety of methods, depending on the desired product. One of the most common methods is the reaction of 4-chlorophenyl cyclopropane with 5-chloromethyl-1,2,4-oxadiazole in an organic solvent. This reaction is usually performed at room temperature, and a variety of solvents can be used, including acetonitrile, dimethylformamide, and dichloromethane. The reaction is typically completed within a few hours, and the product can be isolated in high yields.
Propiedades
IUPAC Name |
5-(chloromethyl)-3-[1-(4-chlorophenyl)cyclopropyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-7-10-15-11(16-17-10)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZGVZGPYKVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(1-(4-chlorophenyl)cyclopropyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
